Ethylhydroxymercury

immunotoxicology organomercury human PBMC

Ethylhydroxymercury (CAS 107-28-8), also known as ethylmercury hydroxide, is an organomercurial compound belonging to the alkylmercury class of organic mercury derivatives. The compound is characterized by an ethyl group (C₂H₅) covalently bonded to mercury, with a hydroxide group as the counterion, distinguishing it from other ethylmercury salts such as ethylmercury chloride (CAS 107-27-7) and ethylmercury phosphate.

Molecular Formula C2H7HgO
Molecular Weight 247.67 g/mol
CAS No. 107-28-8
Cat. No. B15195345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylhydroxymercury
CAS107-28-8
Molecular FormulaC2H7HgO
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCC[Hg].O
InChIInChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2
InChIKeyANVXNTXJGMBLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylhydroxymercury (CAS 107-28-8): Organomercurial Antiseptic and Fungicidal Agent for Seed Treatment Applications


Ethylhydroxymercury (CAS 107-28-8), also known as ethylmercury hydroxide, is an organomercurial compound belonging to the alkylmercury class of organic mercury derivatives. The compound is characterized by an ethyl group (C₂H₅) covalently bonded to mercury, with a hydroxide group as the counterion, distinguishing it from other ethylmercury salts such as ethylmercury chloride (CAS 107-27-7) and ethylmercury phosphate [1]. Historically, ethylhydroxymercury and related ethylmercury compounds have been employed as agricultural fungicides, seed treatment agents, and preservatives due to their potent antimicrobial properties against seed-borne and soil-borne pathogens [2].

Why Ethylhydroxymercury Cannot Be Substituted Interchangeably with Methylmercury or Phenylmercury Analogs


Organomercury compounds exhibit pronounced structure-dependent differences in toxicokinetics, tissue distribution, and biological activity that preclude generic substitution across subclasses. Comparative studies demonstrate that ethylmercury (EtHg) species, including ethylhydroxymercury, are metabolized and eliminated from the body significantly faster than methylmercury (MeHg) analogs [1]. Furthermore, ethylmercury displays distinct organ-specific accumulation patterns and differential immunotoxic potency compared to methylmercury [2]. Within the ethylmercury subclass, the counterion (hydroxide vs. chloride vs. phosphate) influences physicochemical properties including solubility, bioavailability, and formulation behavior, directly impacting efficacy in seed treatment applications [3]. These verified differences in toxicological profile, environmental persistence, and application-specific performance substantiate why substitution with alternative organomercurials requires rigorous experimental validation rather than assumption of functional equivalence.

Quantitative Evidence Guide: Measurable Differentiation of Ethylhydroxymercury and Ethylmercury Compounds Versus Structural Analogs


Higher Immunotoxic Potency in Human PBMCs: EtHg vs. MeHg Direct Comparative Data

In a direct head-to-head comparison using human peripheral blood mononuclear cells (PBMCs) exposed to equimolar concentrations (2.5 μM), ethylmercury (EtHg) demonstrated substantially greater immunotoxicity than methylmercury (MeHg). ICP-MS analysis revealed that PBMCs exposed to EtHg accumulated mercury levels approximately 1.8-fold higher than MeHg-exposed cells [1]. EtHg exposure induced multiple toxicity endpoints—including decreased viability, increased granularity, elevated reactive species production, enhanced apoptotic indices, mitochondrial complex I dysfunction, and cell cycle alterations (intensification of Sub-G1 phase, reduction in G0-G1 phase)—whereas MeHg exposure at the identical concentration produced only reduced viability without these additional pathological changes [1].

immunotoxicology organomercury human PBMC comparative toxicology

Divergent In Vivo Tissue Distribution and Elimination Kinetics: EtHg vs. MeHg

In a controlled rat study comparing oral administration of equimolar doses (8.0 mg Hg/kg daily for 5 days), ethylmercury (as ethylmercuric chloride) produced markedly different tissue distribution patterns and elimination kinetics compared to methylmercury (as methylmercuric chloride). Rats treated with ethylmercury had higher total and organic mercury concentrations in blood but lower concentrations in kidneys and brain than methylmercury-treated rats [1]. Notably, the inorganic mercury concentration was higher in all examined tissues (blood, kidneys, brain) after ethylmercury administration, indicating more extensive in vivo dealkylation [1]. Weight loss relative to expected body weight and renal damage severity were higher in ethylmercury-treated rats [1].

toxicokinetics organomercury tissue distribution in vivo comparison

Alkoxyethylmercury Compounds Exhibit Rapid Organ Clearance Versus Alkylmercury Compounds

Comparative distribution studies in mice demonstrated that alkoxyethylmercury compounds (a subclass structurally related to ethylhydroxymercury) exhibit fundamentally different organ accumulation and elimination patterns compared to alkylmercury compounds (including methylmercury and ethylmercury chloride). Alkylmercury compounds showed high mercury accumulation in all organs examined with slow elimination, whereas alkoxyethylmercury compounds showed highest accumulation in the kidney with lower accumulation in other organs and rapid mercury clearance from all tissues [1]. Specific neural symptoms were observed in mice administered ethoxyethylmercuric chloride at doses of 2000-2500 μg Hg/day, with brain mercury content reaching 20 μg Hg/g tissue at symptom onset [1].

toxicokinetics alkoxyethylmercury organ distribution clearance

Extended Residual Activity in Seed Treatment: Ethylmercury Chloride vs. Non-Mercurial Alternatives

In a screening study of 47 chemical products evaluated as wheat seed treatments for controlling Tilletia indica (karnal bunt), ethylmercury chloride demonstrated prolonged residual activity exceeding that of most tested compounds. The majority of chemicals were effective for up to 6 months; however, only a limited subset—including triphenyltin hydroxide, methoxyethylmercury acetate, and ethylmercury chloride—maintained efficacy for up to 18 months [1]. The study noted that with the possible exception of the mercurial compounds, none of the treatments was capable of killing T. indica teliospores when applied to infected seeds [1].

seed treatment fungicide residual activity karnal bunt

Alkoxyethylmercury Antifungal Activity: Structure-Activity Relationship with Chain-Length Dependence

A structure-activity relationship study evaluating 30 alkoxyethylmercury compounds (including methoxy, ethoxy, propoxy, butoxy, pentyloxy, and hexyloxy derivatives) against five fungal species (Aspergillus niger, A. oryzae, Penicillium chrysogenum, Trichoderma koningi, Paecilomyces sp.) demonstrated that antifungal activity increases with alkoxy chain length from methyl to butyl, then decreases or plateaus beyond butyl [1]. This chain-length-dependent activity pattern establishes that not all alkoxyethylmercury compounds are fungicidally equivalent, with ethoxyethylmercury representing a specific position within the activity gradient [1]. The study also found that the negative group (X) portion of the molecule exhibits variable activity depending on the fungal species tested [1].

antifungal structure-activity relationship alkoxyethylmercury MIC

Differential Cytotoxicity in C6 Glioma Cells: EtHg vs. MeHg and Cysteine Complexes

In C6 rat glioma cells, ethylmercury (EtHg) and methylmercury (MeHg) exhibited similar acute cytotoxicity profiles when administered as free compounds (EC50 values: 4.83 μM for MeHg, 5.05 μM for EtHg) [1]. However, significant differentiation emerged when comparing the toxicity of their cysteine conjugates. MeHg-S-Cys (EC50 = 11.2 μM) was less cytotoxic than EtHg-S-Cys (EC50 = 9.37 μM), indicating that ethylmercury-cysteine complexes retain greater toxicity [1]. L-Methionine protected against toxicity from both cysteine conjugates via LAT system competition, but provided no protection against free MeHg or EtHg, confirming that free organomercurials enter C6 cells via mechanisms independent of the LAT transport system [1].

cytotoxicity glioma LAT-1 transport organomercury

Optimal Application Scenarios for Ethylhydroxymercury Based on Quantified Performance Evidence


Comparative Organomercury Toxicology Research: EtHg vs. MeHg Model System

Ethylhydroxymercury and related ethylmercury compounds serve as essential comparators in mechanistic toxicology studies investigating differential organomercury toxicity. As demonstrated by Moro et al. (2023), ethylmercury at 2.5 μM produces 1.8-fold higher cellular mercury accumulation and broader multi-endpoint toxicity in human PBMCs compared to equimolar methylmercury [1]. Similarly, Magos et al. (1985) established that ethylmercury yields distinct tissue distribution patterns—higher blood concentrations but lower kidney and brain accumulation versus methylmercury—with more extensive in vivo dealkylation to inorganic mercury [2]. These quantifiable differences make ethylhydroxymercury an indispensable reference compound for studies examining how subtle structural variations (ethyl vs. methyl) drive divergent toxicokinetic and toxicodynamic outcomes.

Seed Treatment Formulation Development with Extended Residual Activity Requirements

For research applications requiring seed treatment fungicides with prolonged protective activity, ethylmercury compounds offer a quantifiable performance benchmark. Warham and Prescott (1989) documented that ethylmercury chloride maintained efficacy against Tilletia indica for up to 18 months, compared to the 6-month duration typical of most alternative chemical treatments [3]. In the context of historical seed treatment research or studies examining the comparative persistence of mercurial versus non-mercurial fungicides, ethylhydroxymercury provides a well-characterized reference compound with established long-term residual activity data.

Antifungal Structure-Activity Relationship Studies in Alkoxyethylmercury Series

Ethylhydroxymercury and related ethoxyethylmercury compounds occupy a specific, quantifiable position within the alkoxyethylmercury antifungal activity gradient. Ou et al. (1965) established that antifungal activity increases with alkoxy chain length from methyl (C1) to butyl (C4), with the ethoxy derivative (C2) representing an intermediate activity level [4]. This defined SAR profile makes ethylhydroxymercury valuable as a reference compound in studies examining how alkoxy chain length modulates antifungal potency, or as a baseline comparator when evaluating novel organomercurial derivatives against a panel of fungal species including A. niger, A. oryzae, P. chrysogenum, T. koningi, and Paecilomyces sp.

Cellular Uptake Mechanism Studies: LAT-Dependent vs. LAT-Independent Transport

Ethylmercury compounds are valuable tools in membrane transport research investigating the differential cellular entry pathways of organomercurials. Zimmermann et al. (2013) demonstrated that free ethylmercury (EC50 = 5.05 μM) enters C6 glioma cells via mechanisms independent of the L-type amino acid transporter (LAT) system, whereas ethylmercury-cysteine conjugate (EC50 = 9.37 μM) uptake is LAT-dependent and can be competitively inhibited by L-methionine [5]. This differential transport behavior—and the finding that EtHg-S-Cys retains greater cytotoxicity than MeHg-S-Cys—establishes ethylhydroxymercury as a reference compound for studies examining how counterion and conjugation status modulate cellular accumulation and toxicity of organometallic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylhydroxymercury

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.